molecular formula C10H16N4O B1321701 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine CAS No. 756423-54-8

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine

Cat. No.: B1321701
CAS No.: 756423-54-8
M. Wt: 208.26 g/mol
InChI Key: BFTNCHQTLUQFEX-UHFFFAOYSA-N
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Description

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine (CAS: 756423-54-8) is a pyridazine derivative featuring a morpholine substituent at the 6-position and an amino group at the 3-position. Its InChIKey (BFTNCHQTLUQFEX-UHFFFAOYSA-N) and synonyms (e.g., SCHEMBL11636168) are critical for unambiguous identification in databases .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTNCHQTLUQFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605085
Record name 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756423-54-8
Record name 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block for Complex Molecules
3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine serves as a crucial building block in the synthesis of more complex molecular structures. It is utilized in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield corresponding oxides.
  • Reduction : It can undergo reduction to form its reduced derivatives.
  • Substitution Reactions : The amino and morpholinyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, Potassium permanganateVaries by reagent
ReductionSodium borohydride, Lithium aluminum hydrideVaries by reagent
SubstitutionAlkyl halides, Acyl chloridesDepends on substrate

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits various biological activities. Notably, it has been studied for its potential effects in:

  • Antimicrobial Activity : Investigations into its effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties : Studies have shown its potential to inhibit tumor growth through various mechanisms.

Case Study: Anticancer Activity

One notable study explored the compound's ability to inhibit glial activation in neurodegenerative diseases. The results demonstrated that derivatives of this compound could selectively block inflammatory responses without affecting beneficial glial functions, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Therapeutic Applications

Drug Development
The compound is under investigation as a precursor in drug development for various diseases. Its interactions with specific molecular targets suggest that it may modulate pathways involved in cell proliferation and differentiation.

Hedgehog Pathway Modulation

Research has highlighted the compound's role as a modulator of the hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. Aberrant activation of this pathway is linked to several cancers, making such modulators valuable in therapeutic contexts .

Mechanism of Action

The mechanism of action of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents Key Differences Biological Relevance
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) Benzofuran-thienopyridine hybrid, bromine substituent Larger aromatic system, bromine atom enhances halogen bonding Anticancer and kinase inhibition potential
Pyrrolo[2,3-c]pyridazine derivatives Pyrrole-annelated pyridazine core Annelation alters π-conjugation and ring strain Reported in nitrene-mediated synthesis for photodynamic applications
Furo[2,3-c]pyridazine derivatives Furan-annelated pyridazine core Oxygen heteroatom influences electronic properties Limited synthesis routes; explored for antimicrobial activity
  • Morpholine vs. Benzofuran/Thienopyridine Substituents: The 2,6-dimethylmorpholin-4-yl group in 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine provides a rigid, polar substituent that enhances solubility compared to the planar, hydrophobic benzofuran or thienopyridine systems in compound 6c .
  • Annelation Effects: Pyrrolo- and furo-annelated pyridazines exhibit distinct electronic profiles due to fused heterocyclic rings, which may increase binding affinity in enzyme pockets compared to non-annelated pyridazines like the target compound .

Biological Activity

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core with an amino group at the 3-position and a morpholine ring substituted at the 6-position. The presence of the morpholine ring enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes that are crucial in various biochemical pathways, potentially leading to therapeutic effects in diseases.
  • Receptor Modulation : It has been shown to interact with certain receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound can affect gene expression related to its biological activities, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Salmonella typhi20 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

In vitro studies have reported IC50 values for various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These findings highlight the potential of this compound as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study assessed the efficacy of the compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial growth, supporting its potential use in treating infections caused by resistant strains .
  • Anticancer Mechanisms :
    In a recent investigation, this compound was tested on various cancer cell lines. The study revealed that the compound not only inhibited cell proliferation but also triggered apoptosis via mitochondrial pathways .
  • Pharmacokinetics :
    Pharmacokinetic studies indicated that the compound has favorable absorption characteristics when administered orally. Its bioavailability was enhanced when co-administered with cytochrome P450 inhibitors, suggesting potential strategies for improving therapeutic efficacy .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine?

  • Methodological Answer : The synthesis typically involves functionalization of pyridazine cores. A stepwise approach includes:

Core Formation : Start with 3,6-dichloropyridazine derivatives. Microwave-assisted synthesis can improve reaction efficiency and yield .

Amination : Introduce the amino group at position 3 via nucleophilic substitution under controlled pH (e.g., ammonia in ethanol at 60°C).

Morpholine Incorporation : React with 2,6-dimethylmorpholine using a palladium-catalyzed coupling or nucleophilic displacement, optimizing solvent polarity (e.g., DMF or THF) to enhance regioselectivity .
Key Considerations : Monitor intermediates via TLC and adjust reaction times to avoid over-functionalization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Resolve substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm; pyridazine ring protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the amino group) .
  • Purity Assessment :
  • HPLC : Use a C18 column with a methanol/water gradient (70:30) and UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

  • Methodological Answer :
  • Modification Strategies :
  • Morpholine Ring : Vary substituents (e.g., methyl vs. ethyl groups) to assess steric effects on target binding .
  • Amino Group : Replace with bulkier amines (e.g., piperidine) to evaluate solubility and bioavailability changes .
  • Assays :
  • In Vitro Binding : Use radioligand displacement assays (e.g., CRF-1 receptor antagonism ).
  • Computational Models : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like HIV-1 reverse transcriptase .

Q. How to resolve contradictory data in pharmacological studies (e.g., cardiotonic vs. hypotensive effects)?

  • Methodological Answer :
  • Orthogonal Assays :
  • Cardiotonic Activity : Measure cAMP levels in cardiomyocytes .
  • Hypotensive Effects : Use telemetry in animal models to monitor blood pressure changes .
  • Structural Analysis :
  • Compare metabolite profiles (LC-MS/MS) to identify active vs. inactive derivatives .
  • Conduct crystallography to detect conformational changes in target proteins .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodological Answer :
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to screen for kinase or GPCR off-targets .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or CYP450 inhibition .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability in binding pockets .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for pyridazine derivatives?

  • Methodological Answer :
  • Variable Control :
  • Catalyst Purity : Use Pd(PPh₃)₄ with ≥95% purity to ensure consistent coupling efficiency .
  • Solvent Drying : Pre-dry DMF over molecular sieves to minimize side reactions .
  • Reproducibility :
  • Validate protocols across labs with shared reagents.
  • Publish detailed logs of reaction conditions (e.g., microwave power settings ).

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